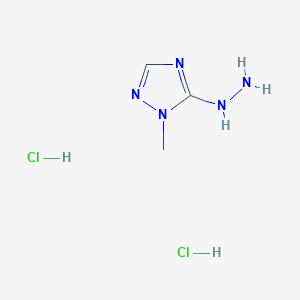![molecular formula C23H21I2NO3 B11715148 2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, hydroxyl groups, and a benzamide structure, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide typically involves multiple steps, including iodination, hydroxylation, and amide formation. The process begins with the iodination of a suitable aromatic precursor, followed by hydroxylation to introduce the hydroxyl groups. The final step involves the formation of the benzamide structure through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove iodine atoms or reduce carbonyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows the compound to form strong interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a therapeutic drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-3,5-diiodobenzoic acid: Shares the diiodo and hydroxyl groups but lacks the benzamide structure.
3,5-diiodosalicylic acid: Similar in structure but with different functional groups and applications.
2-hydroxy-3,5-diiodobenzenecarboxylic acid: Another related compound with similar chemical properties.
Uniqueness
2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C23H21I2NO3 |
|---|---|
Molekulargewicht |
613.2 g/mol |
IUPAC-Name |
2-hydroxy-3,5-diiodo-N-[2-(5-methyl-2-propan-2-ylphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21I2NO3/c1-13(2)16-9-8-14(3)10-21(16)29-20-7-5-4-6-19(20)26-23(28)17-11-15(24)12-18(25)22(17)27/h4-13,27H,1-3H3,(H,26,28) |
InChI-Schlüssel |
SILILJCSSRGVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=CC=C2NC(=O)C3=C(C(=CC(=C3)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
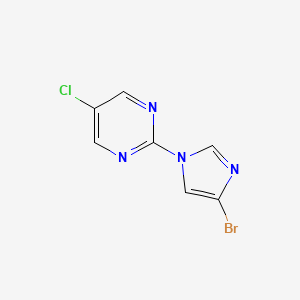
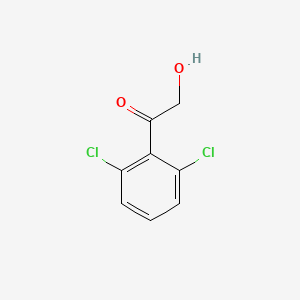
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
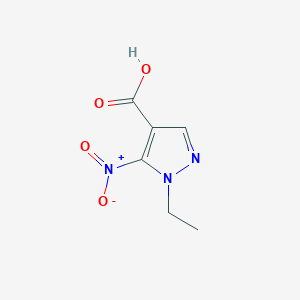
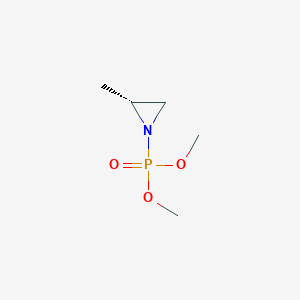
![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
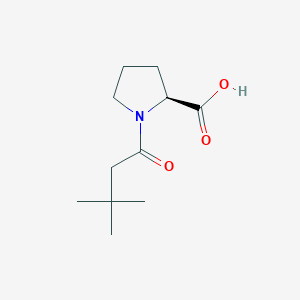

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
